REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[C:7]([O:11][C:12](=[O:20])[NH:13][C:14]([CH3:19])([CH3:18])[CH2:15][CH2:16][OH:17])([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C>ClCCl>[C:7]([O:11][C:12]([NH:13][C:14]([CH3:19])([CH3:18])[CH2:15][CH:16]=[O:17])=[O:20])([CH3:10])([CH3:9])[CH3:8]
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Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(CCO)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min at -78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The solution was stirred at -78° C. for another 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The solution was stirred at -78° C. for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
EXTRACTION
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Details
|
extracted with 1N hydrochloric acid (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (50 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium hydrogen carbonate solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica (140 g) with ethyl acetate/heptane (1:3)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CC=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |